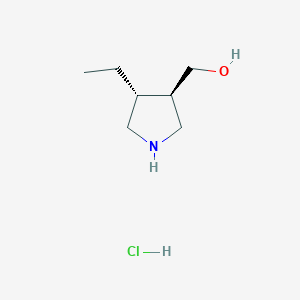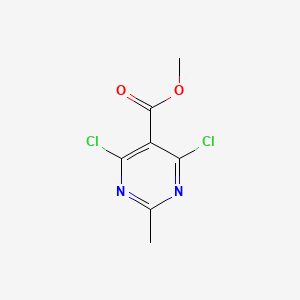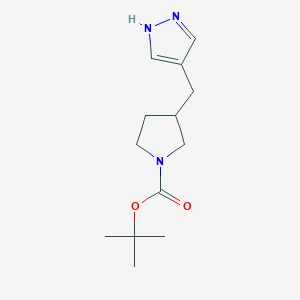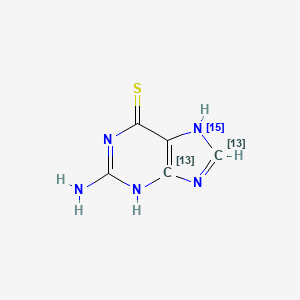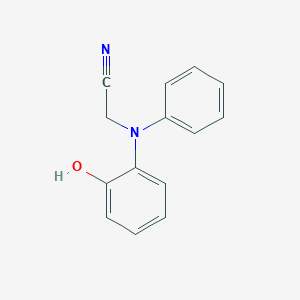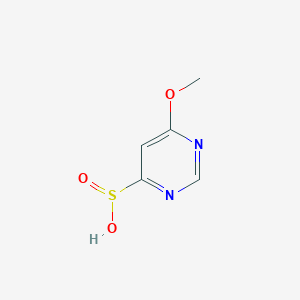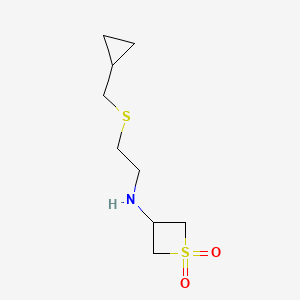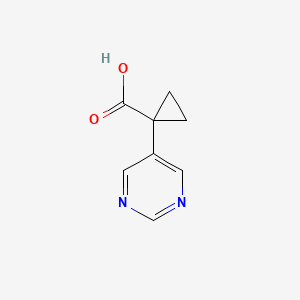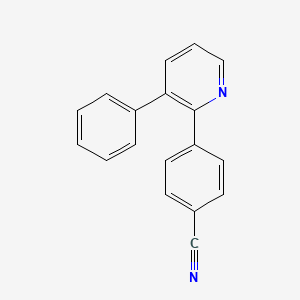
4-(3-Phenylpyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 It is a derivative of benzonitrile and features a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyridin-2-yl)benzonitrile typically involves the reaction of 3-phenylpyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-phenylpyridine is reacted with a boronic acid derivative of benzonitrile in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-(3-Phenylpyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
3-Phenylpyridine: Shares the phenylpyridine moiety but lacks the nitrile group.
4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring.
Uniqueness
4-(3-Phenylpyridin-2-yl)benzonitrile is unique due to the combination of the phenylpyridine moiety and the nitrile group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C18H12N2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(3-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-8-10-16(11-9-14)18-17(7-4-12-20-18)15-5-2-1-3-6-15/h1-12H |
InChI Key |
LWJXPGIRKAVBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


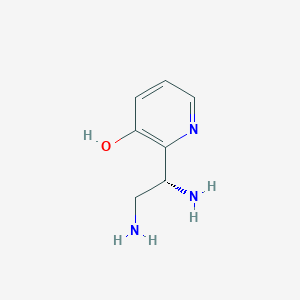
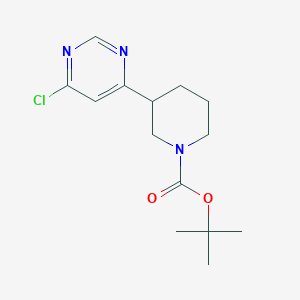
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
